Goupiolone A
Description
Goupiolone A is a benzotropolone-class natural product first isolated from Goupia glabra Aublet, a plant native to the Peruvian Amazon . Its structure features a benzannulated tropolone core with hydroxyl and methyl substituents (Figure 1). Initial structural misassignments were resolved through total synthesis and spectroscopic reanalysis, confirming its 3,4-benzotropolone backbone .
Synthetic routes to this compound involve regioselective bromination of benzocycloheptadienones followed by coupling reactions with intermediates like ent-199 and ent-200, ultimately yielding the natural product after acid hydrolysis . Key reagents include sec-BuLi and (+)-sparteine, with optical rotation matching isolated samples .
Properties
Molecular Formula |
C14H12O6 |
|---|---|
Molecular Weight |
276.24 g/mol |
IUPAC Name |
ethyl 2,4,5-trihydroxy-6-oxobenzo[7]annulene-8-carboxylate |
InChI |
InChI=1S/C14H12O6/c1-2-20-14(19)8-3-7-4-9(15)6-10(16)12(7)13(18)11(17)5-8/h3-6,15-16H,2H2,1H3,(H,17,18) |
InChI Key |
BZZJHHLCJAYLOP-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC(=O)C(=C2C(=C1)C=C(C=C2O)O)O |
Synonyms |
goupiolone A |
Origin of Product |
United States |
Chemical Reactions Analysis
Oxidative Coupling with Catechol to Form Goupiolone B
Goupiolone A participates in a key oxidative coupling reaction with catechol, leading to the formation of goupiolone B. This reaction is central to its biomimetic synthesis and structural complexity.
Key Observations :
-
The reaction produces a dibenzobicyclo[3.2.2]nonane skeleton, confirmed via DFT calculations of NMR chemical shifts .
-
Biomimetic synthesis supports the proposed mechanism, where this compound acts as a phenolic precursor .
-
Racemization of goupiolone B occurs during resolution attempts, attributed to α-ketol rearrangement .
Data Table 1: Reaction Parameters and Outcomes
| Parameter | Details |
|---|---|
| Reactants | This compound, Catechol |
| Conditions | Oxidative environment (specific oxidant not detailed) |
| Major Product | Goupiolone B (revised structure) |
| Key Technique | DFT-based NMR analysis |
| Side Reaction | Racemization via α-ketol rearrangement |
Stability and Rearrangement Phenomena
This compound-derived products exhibit unique stability challenges, influencing reaction design.
Observations :
Comparison with Similar Compounds
Goupiolone B
Structural Features :
- Originally proposed as a Diels-Alder adduct of tropolone and naphthalene derivatives, Goupiolone B’s structure was later revised via biomimetic synthesis and DFT calculations. Unlike Goupiolone A, it lacks a methyl group and contains a rearranged hydroxyl substitution pattern (Figure 1) .

Synthesis : - Oxidative coupling of catechol derivatives with DPPH radical intermediates generates Goupiolone B, with final structural validation through HMBC and COSY NMR .
Bioactivity : - Both Goupiolones A and B show genotoxicity in yeast assays, but Goupiolone B’s revised structure suggests divergent reactivity due to altered electron distribution in the tropolone ring .
Fomentariol
Structural Features :
- Isolated from the fungus Fomes fomentarius, fomentariol shares the benzotropolone core but differs in substituent positions, lacking the methyl group found in this compound .
Synthesis and Bioactivity : - Early synthetic methods for fomentariol emphasized electrophilic substitution, but its bioactivity remains less characterized compared to Goupiolones. Potential antifungal properties are inferred from its fungal origin .
Functional Analogues and Epigenetic Modulators
JMJD3 Inhibitors
Structural and Functional Relevance :
- Mechanistic Insight:
- Tropolones bind metal ions (e.g., Fe²⁺) in enzyme active sites, disrupting epigenetic regulation. (2019) compound .
Data Tables
Table 2. Spectroscopic Data for Structural Validation
Discussion of Key Findings
- Structural Revisions Impact Bioactivity : Misassignment of Goupiolone B’s naphthalene moiety initially obscured its true reactivity, underscoring the necessity of combined synthetic and computational validation .
- Electrophilic Reactivity : The tropolone ring’s electron-deficient nature enables metal chelation, linking this compound to epigenetic targets like JMJD3 despite lacking direct structural homology .
- Synthetic Challenges: Regioselective functionalization of benzotropolones remains nontrivial, as seen in the multi-step routes required for Goupiolones A and B .
Q & A
Q. How should cross-disciplinary teams collaborate to explore this compound’s applications in non-traditional fields (e.g., materials science)?
- Methodological Answer : Establish shared data repositories (e.g., Figshare, Zenodo) with standardized metadata. Organize joint workshops to align experimental workflows (e.g., purity standards for biological vs. materials testing). Use collaborative tools like electronic lab notebooks (ELNs) for real-time data sharing .
Data Presentation and Validation
-
Example Table : Comparative Bioactivity of this compound Derivatives
Derivative IC₅₀ (µM) Selectivity Index Solubility (mg/mL) Parent 0.45 12.3 0.8 Methyl-1 0.21 8.9 1.2 Fluoro-2 0.67 15.6 0.5 -
Validation : Include p-values from ANOVA tests and confidence intervals for IC₅₀ values. Reference raw data in supplementary files .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

